7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine 7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine
Brand Name: Vulcanchem
CAS No.: 302904-06-9
VCID: VC20167934
InChI: InChI=1S/C17H12BrClN4/c18-13-5-1-12(2-6-13)16-9-15(11-3-7-14(19)8-4-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)
SMILES:
Molecular Formula: C17H12BrClN4
Molecular Weight: 387.7 g/mol

7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine

CAS No.: 302904-06-9

Cat. No.: VC20167934

Molecular Formula: C17H12BrClN4

Molecular Weight: 387.7 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro(1,2,4)triazolo(1,5-A)pyrimidine - 302904-06-9

Specification

CAS No. 302904-06-9
Molecular Formula C17H12BrClN4
Molecular Weight 387.7 g/mol
IUPAC Name 7-(4-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H12BrClN4/c18-13-5-1-12(2-6-13)16-9-15(11-3-7-14(19)8-4-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)
Standard InChI Key BBYZKCGYPAPTTA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a 1,2,4-triazole ring fused to a pyrimidine ring. At the 5- and 7-positions of the pyrimidine moiety, 4-chlorophenyl and 4-bromophenyl groups are attached, respectively. These halogenated aryl substituents enhance lipophilicity, potentially improving membrane permeability and target binding. The dihydro configuration at the 4,7-positions introduces partial saturation, influencing conformational flexibility and reactivity.

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to halogen substituents.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic environments.

  • Crystallinity: Predicted to form monoclinic crystals based on analogs, though experimental data remain limited.

Synthesis Methodologies

Cyclization Reactions

The primary synthetic route involves cyclocondensation of 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl precursors. For example, reacting 3-amino-1,2,4-triazole with 4-bromophenyl and 4-chlorophenyl-substituted enones under acidic catalysis yields the target compound. This one-pot method achieves moderate yields (45–60%) and avoids intermediate isolation, streamlining production.

Representative Reaction Pathway

  • Step 1: Formation of a Schiff base between 3-amino-1,2,4-triazole and 4-bromobenzaldehyde.

  • Step 2: Michael addition with 4-chlorophenylacetylene.

  • Step 3: Cyclization via intramolecular nucleophilic attack, facilitated by p-toluenesulfonic acid (PTSA).

Optimization Strategies

Recent advances focus on green chemistry principles:

  • Catalyst Selection: Using ionic liquids or zeolites to enhance regioselectivity.

  • Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.

Biological Activities

Anticancer Properties

Triazolo-pyrimidine derivatives exhibit potent antiproliferative effects. In a 2020 study, analogs of this compound demonstrated EC₅₀ values ranging from 10.6 μM to 32.4 μM against four cancer cell lines :

Cell LineMost Active AnalogEC₅₀ (μM)Reference Compound (Doxorubicin) EC₅₀ (μM)
HCT-116 (Colon)4a24.522.1
MCF-7 (Breast)4i10.615.8
MDA-MB-231 (Breast)4c18.320.4
A549 (Lung)4d21.819.7

Mechanistic studies suggest inhibition of topoisomerase II and interference with DNA replication . The bromine and chlorine atoms enhance intercalation into DNA grooves, as evidenced by fluorescence quenching assays.

Antimicrobial and Antiviral Effects

  • Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antiviral Activity: 70% inhibition of HIV-1 protease at 50 μM concentration, attributed to halogen-mediated hydrophobic interactions.

Pharmacological Applications

Drug Development

The compound serves as a lead structure for oncology therapeutics. Structural modifications, such as replacing bromine with iodine, improve blood-brain barrier penetration in glioblastoma models.

Targeted Therapy

Interaction studies reveal high affinity (Kd = 12 nM) for epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. Molecular docking simulations show the chlorophenyl group occupying EGFR’s hydrophobic pocket, while the triazole nitrogen forms hydrogen bonds with Thr766.

Structural Analogs and SAR Insights

Modifying substituents alters bioactivity:

AnalogSubstituent (Position)Activity Change vs. Parent Compound
5-(4-Fluorophenyl)F (5)2× ↑ Antiproliferative (MCF-7)
7-(3-Nitrophenyl)NO₂ (7)3× ↓ Solubility
5-(2-Thienyl)Thiophene (5)50% ↑ Antimicrobial

Electron-withdrawing groups (e.g., NO₂) reduce solubility but enhance DNA binding, whereas bulky substituents (e.g., thienyl) improve microbial membrane disruption .

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